5-methyl-5H-[1,3]dioxolo[4,5-f]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and synthetic drugs. This compound features a fused dioxolo-indole system, which is essentially planar and contributes to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 5-methyl-5H-[1,3]dioxolo[4,5-f]indole involves several steps. One common method includes the use of tris(trimethylsilyl)silane as a hydride source and visible light to promote intramolecular reductive cyclization of suitable precursors . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-methyl-5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
5-Methyl-5H-[1,3]dioxolo[4,5-f]indole can be compared with other indole derivatives, such as:
5-Benzyloxy-3-methyl-1-tosyl-1H-indole: This compound has a benzoyloxy substituent and is used in similar research applications.
Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate: This derivative has a carboxylate group and is studied for its unique chemical properties.
The uniqueness of this compound lies in its fused dioxolo-indole system, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H9NO2 |
---|---|
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
5-methyl-[1,3]dioxolo[4,5-f]indole |
InChI |
InChI=1S/C10H9NO2/c1-11-3-2-7-4-9-10(5-8(7)11)13-6-12-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
XHAQKCGHXWHCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=CC3=C(C=C21)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.